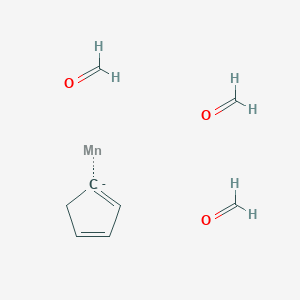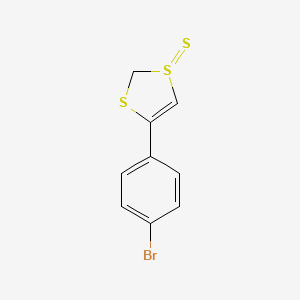![molecular formula C14H12N2O5S B12455453 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B12455453.png)
2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid is a complex organic compound with a molecular formula of C14H11N2O5S This compound is characterized by its unique structure, which includes a phenoxy group attached to a propanoic acid moiety, and a thioxotetrahydropyrimidinylidene group
Méthodes De Préparation
The synthesis of 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenoxypropanoic acid derivative with a thioxotetrahydropyrimidinylidene precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy moiety is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of specific protein-protein interactions, such as MDM2-p53, which is relevant in cancer research.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structural properties may be utilized in the development of novel materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as an MDM2-p53 inhibitor, it binds to the MDM2 protein, preventing it from interacting with the p53 tumor suppressor protein. This inhibition leads to the activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the p53 signaling pathway, which plays a crucial role in regulating cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}propanoic acid include other thioxotetrahydropyrimidine derivatives and phenoxypropanoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example:
Thioxotetrahydropyrimidine Derivatives: These compounds often exhibit similar enzyme inhibition properties but may vary in their potency and selectivity.
Phenoxypropanoic Acid Derivatives: These compounds are commonly used in herbicides and may have different applications compared to the medicinal uses of this compound.
Propriétés
Formule moléculaire |
C14H12N2O5S |
|---|---|
Poids moléculaire |
320.32 g/mol |
Nom IUPAC |
2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C14H12N2O5S/c1-7(13(19)20)21-9-4-2-8(3-5-9)6-10-11(17)15-14(22)16-12(10)18/h2-7H,1H3,(H,19,20)(H2,15,16,17,18,22) |
Clé InChI |
ZHMSCNOLSRNRDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
![2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12455389.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455401.png)

![1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone](/img/structure/B12455411.png)
![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)



![Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12455458.png)

